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Compound of Interest

Compound Name:
6-Chloro-5-methyl-2-piperidin-4-yl-

1,3-benzoxazole

Cat. No.: B1360972 Get Quote

For Immediate Release

[City, State] – [Date] – A novel class of heterocyclic compounds, piperidinyl-benzoxazole

derivatives, is demonstrating significant promise in the fields of oncology, infectious diseases,

and neurodegenerative disorders. This in-depth technical guide provides researchers,

scientists, and drug development professionals with a comprehensive analysis of their

biological activities, supported by quantitative data, detailed experimental protocols, and visual

representations of their mechanisms of action.

Anticancer Activity: A Multi-faceted Approach
Recent studies have highlighted the potent anticancer properties of piperidinyl-benzoxazole

derivatives, primarily through the inhibition of key signaling pathways involved in tumor growth,

angiogenesis, and metastasis.

A novel series of piperidinyl-based benzoxazole derivatives has been designed and

synthesized as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2) and c-Met kinases, both crucial for tumor progression.[1][2] Several compounds

from this series, notably 5a, 5g, 5h, 11a, and 11b, exhibited strong inhibitory activity against

both kinases, with IC50 values ranging from 0.145 to 0.970 µM for VEGFR-2 and 0.181 to

1.885 µM for c-Met.[1][2]
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Particularly, compound 11b, a p-fluorophenyl derivative, demonstrated exceptional potency with

IC50 values of 0.057 µM against VEGFR-2 and 0.181 µM against c-Met.[1] This compound

also showed significant cytotoxic effects against various cancer cell lines.[1][3] For instance,

against the MCF-7 breast cancer cell line, compound 11b had an IC50 value of 4.30 µM,

comparable to the standard drug sorafenib (4.95 µM).[1][3] Furthermore, mechanistic studies

revealed that compound 11b induces G2/M cell-cycle arrest and apoptosis in cancer cells.[1][2]

Another study focused on benzoxazole-appended piperidine derivatives as potential agents

against breast cancer.[4] Compounds 4d and 7h from this series were identified as potent

inhibitors of the Epidermal Growth Factor Receptor (EGFR), with IC50 values of 0.08 µM and

0.09 µM respectively, outperforming the standard drug erlotinib (0.11 µM).[4] These

compounds also induced apoptosis in MCF-7 cells by significantly stimulating caspase-9

protein levels.[4]
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Compound Target IC50 (µM) Cell Line IC50 (µM) Reference

11b VEGFR-2 0.057 MCF-7 4.30 [1][3]

c-Met 0.181 A549 6.68 [1][3]

PC-3 7.06 [1][3]

11a VEGFR-2 0.082 MCF-7 6.25 [1][3]

c-Met 0.280 A549 8.33 [1][3]

PC-3 15.95 [1][3]

Sorafenib VEGFR-2 0.058 MCF-7 4.95 [1][3]

A549 6.32 [1][3]

PC-3 6.57 [1][3]

4d EGFR 0.08 MCF-7 7.31 ± 0.43 [4]

7h EGFR 0.09 MDA-MB-231 1.66 ± 0.08 [4]

Erlotinib EGFR 0.11 - - [4]

Doxorubicin - - MCF-7 8.20 ± 0.39 [4]

MDA-MB-231 13.34 ± 0.63 [4]

Antimicrobial Activity: A Broad Spectrum of Action
Piperidinyl-benzoxazole derivatives have also emerged as promising candidates for combating

microbial infections. A series of 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-

chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles demonstrated broad-

spectrum antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for most of

these compounds against Staphylococcus aureus were in the range of 128-256 µg/mL.

Notably, derivative 7 showed a potent MIC of 32 µg/mL against a resistant S. aureus isolate.

However, the antifungal activity of these compounds against Candida albicans was found to be

relatively low, with MIC values around 128 µg/mL.

Quantitative Data on Antimicrobial Activity
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Compound Series Microorganism MIC (µg/mL) Reference

3-22
Staphylococcus

aureus
128-256

7 S. aureus (isolate) 32

3, 22 S. aureus 512

3-22 Candida albicans 128

Activity in Neurodegenerative Diseases
The versatile scaffold of piperidinyl-benzoxazole has also been explored for its potential in

treating neurodegenerative diseases like Alzheimer's. One study focused on designing multi-

target agents by combining benzoxazole-piperidine structures with moieties targeting dopamine

D2, and serotonin 5-HT1A and 5-HT2A receptors.[5] Compound 29 from this series exhibited

high affinities for these receptors, suggesting its potential as a multi-target antipsychotic.[5]

Another area of investigation is the inhibition of cholinesterase enzymes. A series of N-(1-

benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides, which share structural similarities, were

evaluated for their inhibitory activity against acetylcholinesterase (AChE) and

butyrylcholinesterase (BuChE).[6] Compound 4e was identified as the most potent inhibitor with

IC50 values of 16.07 µM for AChE and 15.16 µM for BuChE.[6]

Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
The cytotoxic efficacy of the synthesized compounds against human tumor cell lines is

commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4

cells/well) and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and a reference drug (e.g., sorafenib or doxorubicin) for a specified period (e.g.,

48 or 72 hours).
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MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to

each well, and the plates are incubated for an additional 4 hours.

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable

solvent, such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curves.[1]

Kinase Inhibition Assay
The inhibitory potential of the derivatives against specific kinases like VEGFR-2, c-Met, or

EGFR is evaluated using in vitro kinase activity assays.

Assay Components: The assay typically includes the recombinant kinase enzyme, a specific

substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a

defined period.

Reaction Termination and Detection: The reaction is stopped, and the amount of

phosphorylated substrate is quantified. This can be done using various methods, such as

ELISA-based assays with phospho-specific antibodies or radiometric assays using

[γ-32P]ATP.

IC50 Determination: The IC50 values are determined by plotting the percentage of kinase

inhibition against the logarithm of the inhibitor concentration.[1][4]

Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by the test compounds is often confirmed using Annexin V-FITC and

propidium iodide (PI) staining followed by flow cytometry.
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Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a

specified time.

Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then

resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.

Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room

temperature.

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-

positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-

positive/PI-positive cells are in late apoptosis or necrosis.[4]

Signaling Pathways and Mechanisms of Action
The anticancer activity of many piperidinyl-benzoxazole derivatives is attributed to their ability

to interfere with critical signaling pathways.
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Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by piperidinyl-benzoxazole

derivatives.
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Caption: General workflow for the development of novel piperidinyl-benzoxazole derivatives.

Conclusion
The collective evidence strongly supports the continued investigation of piperidinyl-

benzoxazole derivatives as a versatile scaffold for the development of new therapeutic agents.

Their demonstrated efficacy in preclinical models for cancer, coupled with their emerging

potential in treating infectious and neurodegenerative diseases, positions them as a promising

area for future drug discovery and development efforts. Further optimization of these lead

compounds is warranted to enhance their potency, selectivity, and pharmacokinetic profiles for

potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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